Aniline, m-phenethyl-
Description
Overview of Aniline (B41778) Derivatives in Contemporary Organic and Materials Chemistry Research
Aniline and its derivatives are foundational building blocks in modern chemistry. colab.wssci-hub.se These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are pivotal starting materials and intermediates in a vast array of industrial and research applications. ontosight.aiwikipedia.org Their versatility allows for their use in the synthesis of dyes and pigments, where the aniline structure forms the core of many chromophores. ontosight.aiontosight.ai In the realm of materials science, aniline derivatives are essential for creating polymers like polyurethanes and for manufacturing rubber processing chemicals and antioxidants. colab.wssci-hub.se Furthermore, the aniline scaffold is a common feature in many pharmaceuticals, including analgesics, and serves as a precursor for agricultural chemicals such as herbicides. sci-hub.seontosight.ai The reactivity of the aniline ring, which is highly susceptible to electrophilic substitution, allows for extensive functionalization, leading to a diverse library of compounds with tailored properties for various applications. wikipedia.org
Significance of Phenethyl Moieties in Structural and Mechanistic Investigations
The phenethyl group, a phenyl ring attached to an ethyl group, is a crucial structural motif in medicinal and organic chemistry. researchgate.netbeilstein-journals.org Its incorporation into a molecule can significantly influence the compound's pharmacological and physicochemical properties. The 2-phenethylamine structure is a key component in numerous natural products and synthetic drugs, largely due to its ability to interact with biological targets. researchgate.netmdpi.com This moiety is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, highlighting its fundamental role in neurochemistry. mdpi.com
In drug design and medicinal chemistry, the phenethyl moiety is often used to explore structure-activity relationships. mdpi.com Its size, flexibility, and lipophilicity can be fine-tuned by substitution on the phenyl ring, allowing researchers to optimize a compound's binding affinity, selectivity, and pharmacokinetic profile. beilstein-journals.orgacs.org The replacement of other groups with a phenethyl moiety, or the modification of the phenethyl group itself, is a common strategy to enhance the potency and efficacy of bioactive molecules. mdpi.comacs.org
Research Scope and Objectives for Aniline, m-Phenethyl-
The primary objective of this article is to provide a comprehensive chemical profile of a specific aniline derivative: Aniline, m-phenethyl- (also known as 3-phenethylaniline). This compound integrates the reactive aniline core with a phenethyl substituent at the meta-position. While it may serve as an intermediate in the synthesis of more complex molecules, its own chemical and physical properties are of fundamental interest. chemsrc.comcymitquimica.com This analysis will focus exclusively on its structural details, reported physical properties, and spectroscopic data, providing a foundational understanding of this unique chemical entity. The synthesis of related N-phenethylanilines has been explored through various methods, including the reaction of anilines with styrenes or the N-alkylation of amines with alcohols, demonstrating established routes to this class of compounds. acs.orgrsc.org
Chemical and Physical Properties of Aniline, m-phenethyl-
The fundamental properties of Aniline, m-phenethyl- are critical for its application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 5369-22-2 | chemsrc.com |
| Molecular Formula | C₁₄H₁₅N | chemsrc.comuni.lu |
| Molecular Weight | 197.28 g/mol | chemsrc.com |
| Boiling Point | 323.7 °C at 760 mmHg | chemsrc.com |
| Density | 1.065 g/cm³ | chemsrc.com |
| Flash Point | 156.6 °C | chemsrc.com |
| Refractive Index | 1.613 | chemsrc.com |
Spectroscopic Data
Spectroscopic data provides insight into the molecular structure and bonding of Aniline, m-phenethyl-. While specific spectra for the m- isomer are not widely published, data for the related N-phenethylaniline provides a close comparison.
¹H NMR (Proton NMR) of N-phenethylaniline (in CDCl₃):
δ 7.40-7.21 (m, 7H)
δ 6.76 (t, J = 6.7Hz, 1H)
δ 6.67 (d, J = 8.1 Hz, 2H)
δ 3.70 (s_br, 1H)
δ 3.46 (t, J = 8.1 Hz, 2H)
δ 2.96 (t, J = 8.1 Hz, 2H) rsc.org
¹³C NMR (Carbon NMR) of N-phenethylaniline (in CDCl₃):
δ 148.0 (C)
δ 139.3 (C)
δ 129.3 (CH)
δ 128.8 (CH)
δ 128.6 (CH)
δ 126.4 (CH)
δ 117.5 (CH)
δ 113.0 (CH)
δ 45.1 (CH₂)
δ 35.6 (CH₂) rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5369-22-2 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)aniline |
InChI |
InChI=1S/C14H15N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
InChI Key |
VJPPMUFNJJMKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Aniline, M Phenethyl Analogues
Electrophilic Aromatic Substitution Reactions of Substituted Phenethylanilines
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the nature of the substituents already present on the ring. wikipedia.orglkouniv.ac.in
In the case of substituted phenethylanilines, the primary directing groups are the amino group (-NH-) and the phenethyl group.
Amino Group Effect : The amino group is a powerful activating group and an ortho, para-director. lkouniv.ac.in Its lone pair of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. lkouniv.ac.in This delocalization of the positive charge significantly lowers the activation energy for substitution at these positions compared to the meta position. masterorganicchemistry.com
Phenethyl Group Effect : The phenethyl group, an alkyl substituent, is a weak activating group and also an ortho, para-director. It exerts its influence primarily through an inductive effect and hyperconjugation, donating electron density to the ring and stabilizing the carbocation intermediate. khanacademy.org
When both groups are present, as in phenethylaniline, their directing effects are combined. The powerful activating and directing effect of the amino group generally dominates. However, the position of the phenethyl group (e.g., meta in aniline (B41778), m-phenethyl-) influences the final substitution pattern. For an m-phenethylaniline, the positions ortho and para to the amino group are the most activated sites for electrophilic attack. Steric hindrance from the bulky phenethyl group can also play a role, potentially favoring substitution at the less hindered positions. libretexts.org For example, in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, the incoming electrophile will preferentially add to the positions activated by the amino group. wikipedia.org
Nucleophilic Transformations Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, readily participating in reactions with various electrophiles. N-alkylation is a particularly significant transformation.
N-alkylation introduces an alkyl group onto the nitrogen atom of the amine. wikipedia.org While traditional methods often use toxic reagents like alkyl halides, greener alternatives utilizing catalysts and more benign alkylating agents have been developed. unive.itnih.gov
Dimethyl carbonate (DMC) is considered a non-toxic, environmentally friendly methylating agent. unive.it In combination with zeolite catalysts, it provides a highly selective method for the mono-N-methylation of aromatic amines. unive.itiitm.ac.in Zeolites, with their porous structure and dual acid-base properties, facilitate the reaction while minimizing the formation of over-methylated products. unive.itunive.it
The reaction of primary aromatic amines with DMC in the presence of faujasite-type zeolites (like X- and Y-types) at temperatures between 120–150 °C leads to high selectivity for the corresponding mono-N-methyl derivatives. unive.it A proposed mechanism involves the formation of carbamate (B1207046) intermediates, which are then methylated. unive.itnih.gov The selectivity is attributed to a synergistic effect between the reactivity of DMC and the catalytic properties of the zeolite. unive.it
| Amine Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Mono-N-Methyl Product (%) |
| Aniline | 13X Zeolite | 150 | 93 | 92 |
| p-Nitroaniline | NaY Zeolite | 120 | 72 | 98 |
| 2,6-Dimethylaniline | KY Zeolite | 150 | 85 | 95 |
Data compiled from studies on the selective mono-N-methylation of primary aromatic amines. unive.it
The N-methylation of amines using methanol (B129727) is an atom-economical process where water is the only byproduct. nih.gov This reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, typically catalyzed by transition metal complexes, such as those of ruthenium. rsc.orgresearchgate.netresearchgate.net
The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. rsc.orgresearchgate.net Cyclometalated ruthenium complexes have been shown to be particularly effective for the selective methylation of anilines with methanol under mild conditions (e.g., 60 °C) with a weak base like sodium hydroxide. rsc.org
| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield of N-Methylaniline (%) |
| Cyclometalated Ru Complex | NaOH | 60 | 24 | >95 |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 | 12 | High |
| Ni/ZnAlOₓ-600 | - | 160-180 | - | 75-97 |
Data represents findings from various studies on N-methylation using methanol. nih.govrsc.orgrsc.org
Palladium complexes are highly versatile and efficient catalysts for the N-alkylation of amines with alcohols, operating under relatively mild conditions. chemrxiv.orgrsc.org These reactions also typically follow the hydrogen autotransfer pathway. chemrxiv.orgrsc.org Various palladium catalysts, both homogeneous and heterogeneous, have been developed. For instance, PdCl₂ in the presence of ligands like dppe or Xantphos can effectively catalyze the N-alkylation of primary amines with primary alcohols at 90–130 °C. acs.org Heterogeneous catalysts, such as palladium nanoparticles supported on materials like iron(III) oxide (Pd/Fe₂O₃), also show high activity and can be easily recovered and reused. mdma.ch
The general mechanism involves the palladium-catalyzed dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine by the palladium hydride species formed in the initial step. rsc.org
| Catalyst System | Amine | Alcohol | Temperature (°C) | Yield (%) |
| PdCl₂/dppe | Aniline | Benzyl (B1604629) alcohol | 100 | 96 |
| Pd/Fe₂O₃ | Aniline | Benzyl alcohol | 160 | 90 |
| Pd/TiO₂ (photocatalysis) | Aniline | Benzyl alcohol | Room Temp | High |
Results gathered from various palladium-catalyzed N-alkylation studies. rsc.orgacs.orgmdma.ch
Copper-based catalysts offer a cost-effective and efficient alternative to precious metals for N-alkylation reactions. acs.org Copper-catalyzed protocols for the reductive methylation of amines have been developed using C1 sources like formic acid or even carbon dioxide. organic-chemistry.orgorganic-chemistry.orgrsc.org
One notable method involves the use of a copper catalyst with formic acid as the C1 source and a silane (B1218182) as the reductant. organic-chemistry.org This process is believed to proceed through the reduction of formic acid to formaldehyde, which then undergoes reductive amination with the amine to yield the methylated product. organic-chemistry.org This approach is advantageous due to its mild conditions and the use of a renewable C1 source. organic-chemistry.org Copper-catalyzed cross-coupling reactions, an extension of the classical Ullmann coupling, can also be employed for the formation of C-N bonds, although these are more commonly used for arylating amines rather than alkylating them. acs.org
| Catalyst System | C1 Source | Reductant | Amine Substrate | Yield of Methylated Product (%) |
| Cu(OAc)₂ | Formic Acid | Phenylsilane | Aniline | High |
| (CAAC)CuH | Paraformaldehyde | PMHS | Various anilines | up to 99 |
| Cu-Zr BNPs | Dimethyl Carbonate | - | Benzylamine | up to 91 |
Data compiled from research on copper-catalyzed N-methylation methods. organic-chemistry.orgnih.govnih.gov
Acylation and Benzoylation of Amino Groups
The amino group of m-phenethylaniline readily undergoes acylation and benzoylation, reactions of significant importance in synthetic organic chemistry, often used to protect the highly reactive amino group during other transformations like electrophilic aromatic substitution. pearson.com These reactions are typically nucleophilic substitutions where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating or benzoylating agent. doubtnut.com
Acylation: This reaction is commonly carried out using acetic anhydride (B1165640) or acetyl chloride. When m-phenethylaniline is treated with acetic anhydride, the lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a stable leaving group (acetate ion) and deprotonation yields the corresponding N-acetyl derivative, N-(3-phenethylphenyl)acetamide. The reaction is often catalyzed by bases like pyridine (B92270) or can be performed under solvent-free conditions. nih.gov
Benzoylation: The Schotten-Baumann reaction is a classic method for the benzoylation of amines. doubtnut.com In this procedure, m-phenethylaniline would be treated with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. nih.gov The base serves to neutralize the hydrochloric acid produced during the reaction, driving it to completion. The product is N-(3-phenethylphenyl)benzamide. Various catalysts, including organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed to facilitate these transformations under milder, sometimes aqueous, conditions. researchgate.net
The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the benzoyl chloride.
| Reagent | Reaction Type | Typical Conditions | Product |
| Acetic Anhydride | Acylation | Base catalyst (e.g., pyridine) | N-(3-phenethylphenyl)acetamide |
| Acetyl Chloride | Acylation | Base catalyst (e.g., pyridine) | N-(3-phenethylphenyl)acetamide |
| Benzoyl Chloride | Benzoylation | NaOH (aq), Pyridine, or DBU | N-(3-phenethylphenyl)benzamide |
These acylated and benzoylated derivatives are crucial intermediates. The N-acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles primarily to the para position due to steric hindrance at the ortho positions. researchgate.net This protective strategy allows for selective functionalization of the aromatic ring, after which the acyl group can be removed by hydrolysis to regenerate the amine.
Diazotization and Subsequent Nucleophilic Substitutions
Primary aromatic amines like m-phenethylaniline can be converted into highly versatile intermediates known as diazonium salts through a process called diazotization. byjus.comresearchgate.net This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netchemicalnote.com
The reaction mechanism proceeds through several steps, beginning with the formation of the nitrosonium ion (NO⁺) from nitrous acid. chemicalnote.comunacademy.com The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently undergoes tautomerization and protonation. Finally, the loss of a water molecule yields the relatively unstable arenediazonium ion. byjus.comunacademy.com For m-phenethylaniline, this process results in the formation of 3-phenethylbenzenediazonium chloride.
The resulting diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles in substitution reactions. libretexts.orglibretexts.org This provides a powerful route to synthesize a broad range of substituted aromatic compounds that are often difficult to prepare by other means. libretexts.orgyoutube.com
Key Nucleophilic Substitution Reactions of Diazonium Salts:
Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring. libretexts.org
Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) results in the formation of an aryl fluoride.
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., Cu/HBr).
Hydrolysis: Heating the diazonium salt in water introduces a hydroxyl group, converting the amine into a phenol. youtube.com
Reduction: The diazonio group can be replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amino group. youtube.com
| Reaction Name | Reagent(s) | Product from 3-phenethylbenzenediazonium salt |
| Sandmeyer | CuCl / HCl | 1-chloro-3-phenethylbenzene |
| Sandmeyer | CuBr / HBr | 1-bromo-3-phenethylbenzene |
| Sandmeyer | CuCN / KCN | 3-phenethylbenzonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 1-fluoro-3-phenethylbenzene |
| Hydrolysis | H₂O, Heat | 3-phenethylphenol |
| Reduction | H₃PO₂ | Phenethylbenzene |
Redox Chemistry of Phenethyl-Substituted Anilines
Oxidation Pathways
The oxidation of phenethyl-substituted anilines can be complex, with reactions occurring at the nitrogen atom or the aromatic nucleus. The specific pathway and resulting products depend on the oxidant and reaction conditions. Anodic oxidation of substituted anilines, for instance, can lead to derivatives of benzidine, hydroxyaniline, and diphenylamine.
One studied mechanism for the oxidation of substituted anilines involves ferrate(VI) (Fe(VI)). nih.gov Theoretical studies suggest that the primary oxidation follows a hydrogen atom transfer (HAT) mechanism, where a hydrogen atom is abstracted from the amino group to form an aniline radical. nih.govresearchgate.net This radical is a crucial intermediate from which all subsequent products are formed. nih.gov Alternative pathways, such as single-electron transfer (SET), are also possible. researchgate.net
Potential oxidation products of m-phenethylaniline could include:
Nitroso and Nitro Compounds: Stepwise oxidation of the amino group can lead to the formation of 3-phenethylnitrosobenzene and subsequently 3-phenethylnitrobenzene.
Azo Compounds: The intermediate aniline radical can dimerize to form hydrazobenzene (B1673438) derivatives, which are then oxidized to the corresponding azobenzene.
Polymeric Materials: Under certain oxidative conditions (e.g., electrochemical oxidation), anilines can polymerize to form conductive polymers like polyaniline. The phenethyl group would influence the properties of such a polymer.
The initial oxidation often occurs at the basic nitrogen, but subsequent electron transfer can lead to oxidation of the ring itself.
Reduction Reactions
While the amino group of aniline is in a reduced state, reduction reactions are highly relevant to the synthesis of these compounds, typically via the reduction of a corresponding nitroarene. youtube.com The reduction of 1-nitro-3-phenethylbenzene is the most direct route to synthesize m-phenethylaniline.
A variety of reagents can be used for this transformation:
Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comcommonorganicchemistry.com This method is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comcommonorganicchemistry.com
Metal Hydrides: While powerful reducing agents, reagents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to anilines because they tend to produce azo compounds as byproducts. commonorganicchemistry.comwikipedia.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney nickel can also effect the reduction. wikipedia.org
Sodium Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, but its reactivity can be enhanced by combination with transition metal salts, such as nickel(II) acetate, allowing for the reduction to proceed under mild conditions. orientjchem.org
| Reducing System | Reagent(s) | Substrate | Product | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | 1-nitro-3-phenethylbenzene | Aniline, m-phenethyl- | Clean, high yield |
| Metal-Acid | Fe, HCl | 1-nitro-3-phenethylbenzene | Aniline, m-phenethyl- | Classic, widely used method youtube.com |
| Metal-Acid | Zn, AcOH | 1-nitro-3-phenethylbenzene | Aniline, m-phenethyl- | Mild method commonorganicchemistry.com |
| Modified Borohydride | NaBH₄, Ni(OAc)₂ | 1-nitro-3-phenethylbenzene | Aniline, m-phenethyl- | Mild, room temperature conditions orientjchem.org |
Cyclization and Rearrangement Reactions
Intramolecular Cyclization in the Synthesis of Heterocyclic Compounds
The phenethyl-substituted aniline framework is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the formation of a new ring by connecting the nitrogen atom (or a group attached to it) with a carbon atom from the phenethyl side chain or the aniline ring itself.
For example, analogues of phenethylanilines are key starting materials for building important heterocyclic cores. While direct examples for the meta-isomer require specific synthetic design, the reactivity principles can be drawn from related isomers. For instance, 2-(2-aminoethyl)aniline, an ortho-isomer, undergoes intramolecular cyclization to form indoline. uni-muenchen.de
For m-phenethylaniline, cyclization would require activation of either the phenethyl side chain or the aniline ring to facilitate an intramolecular electrophilic attack. Potential, though challenging, pathways could include:
Pictet-Spengler Reaction: If the aniline nitrogen is part of an imine formed with an aldehyde or ketone on the phenethyl side chain, an acid-catalyzed intramolecular electrophilic substitution could lead to tetrahydroisoquinoline-type structures. This would, however, require prior functionalization of the side chain.
Bischler-Napieralski Reaction: Acylation of the amino group followed by treatment with a dehydrating agent could potentially induce cyclization onto the phenethyl group's aromatic ring to form a dihydroisoquinoline, if the conditions are harsh enough to promote electrophilic attack by the activated amide.
Fischer Indole (B1671886) Synthesis: While a classic indole synthesis, it requires a hydrazine derivative. If m-phenethylaniline were converted to its corresponding hydrazine, it could react with a ketone or aldehyde. Subsequent acid-catalyzed rearrangement and cyclization could potentially lead to the formation of a complex, fused indole system, although this is not a straightforward pathway.
The development of three-component reactions has also enabled the synthesis of complex meta-substituted anilines, which can serve as building blocks for further cyclization into heterocyclic systems. nih.govbeilstein-journals.org
Domino Nucleophilic Addition/Intramolecular Cyclisation Pathways
Domino reactions, which involve a cascade of multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy in organic synthesis. For analogues of aniline, m-phenethyl-, domino pathways initiated by a nucleophilic addition and followed by an intramolecular cyclisation are particularly valuable for the construction of complex heterocyclic scaffolds. Research in this area has demonstrated the utility of this approach for synthesizing substituted 1-aminoisoquinolines from aniline derivatives and 2-(2-oxo-2-phenylethyl)benzonitriles.
A notable advancement in this field is the development of a trimethylaluminum (B3029685) (Me₃Al)-mediated domino nucleophilic addition and subsequent intramolecular cyclisation. d-nb.infobeilstein-journals.orgcuny.edudoaj.org This methodology provides a straightforward and efficient route to a variety of substituted 1-aminoisoquinolines. doaj.orgbeilstein-journals.org The reaction proceeds by treating 2-(2-oxo-2-phenylethyl)benzonitriles with various aniline analogues in the presence of Me₃Al. cuny.edudoaj.org This process exhibits good functional group tolerance, making it a versatile tool for synthetic chemists. cuny.edudoaj.org
The proposed mechanism for this transformation begins with the condensation of the 2-(2-oxo-2-phenylethyl)benzonitrile with an aniline analogue, facilitated by Me₃Al, to form an imine intermediate. beilstein-journals.org This intermediate then undergoes an intramolecular cyclisation, followed by an N- d-nb.infocuny.edu-shift and subsequent proton abstraction to yield the final 1-aminoisoquinoline (B73089) product. beilstein-journals.org
The substrate scope of this reaction has been investigated with respect to various substituted anilines, which can be considered analogues of aniline, m-phenethyl-. The electronic and steric properties of the substituents on the aniline ring have been shown to influence the reaction yields. beilstein-journals.org Generally, electron-donating groups on the aniline ring lead to better yields compared to electron-withdrawing halo groups. beilstein-journals.org Steric hindrance from ortho-substituents on the aniline can lead to a decrease in the yield of the desired product. beilstein-journals.org Nevertheless, the reaction has been shown to be effective for a range of anilines, including those with substituents at the ortho, meta, and para positions. d-nb.info
The following table summarizes the results of the Me₃Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitrile with various aniline analogues.
| Entry | Aniline Analogue | Product | Yield (%) |
| 1 | Aniline | 5a | 89 |
| 2 | p-Toluidine (B81030) | 5b | 94 |
| 3 | p-Anisidine (B42471) | 5c | 96 |
| 4 | 4-Fluoroaniline | 5d | 85 |
| 5 | 4-Chloroaniline | 5e | 82 |
| 6 | 4-Bromoaniline | 5f | 80 |
| 7 | 4-Iodoaniline | 5g | 78 |
| 8 | o-Toluidine | 5h | 72 |
| 9 | m-Toluidine | 5i | 91 |
| 10 | m-Anisidine | 5j | 93 |
| 11 | o-Fluoroaniline | 5k | 68 |
| 12 | 3,4-Dimethylaniline | 5l | 95 |
| 13 | N-Methylaniline | 5m | 65 |
| Reaction conditions: 2-(2-oxo-2-phenylethyl)benzonitrile (1 equiv), aniline analogue (1.5 equiv), Me₃Al (2 equiv) in toluene (B28343) at 110 °C for 8 h. Isolated yields are shown. beilstein-journals.org |
The synthetic utility of this domino reaction has been further highlighted by its application in the gram-scale synthesis of the antitumor agent CWJ-a-5. d-nb.infocuny.edudoaj.org This demonstrates the potential of this methodology for the efficient construction of biologically active molecules. beilstein-journals.org
Advanced Spectroscopic Characterization of Aniline, M Phenethyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For derivatives of "Aniline, m-phenethyl-", various NMR experiments are employed to elucidate the complete molecular architecture.
Proton (¹H) NMR Analysis for Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental for determining the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of aromatic, aliphatic, and amine protons within "Aniline, m-phenethyl-" derivatives.
In a typical ¹H NMR spectrum of a "Aniline, m-phenethyl-" derivative, the aromatic protons of the aniline (B41778) and phenethyl rings resonate in the downfield region, generally between 6.5 and 7.5 ppm. rsc.org The specific chemical shifts and splitting patterns (multiplicity) are dictated by the substitution pattern on both aromatic rings. For instance, the protons on the aniline ring are influenced by the electron-donating nature of the amino group, while the phenethyl ring protons exhibit patterns typical of a monosubstituted or disubstituted benzene (B151609) ring.
The aliphatic protons of the ethyl bridge (–CH₂–CH₂–) typically appear as two triplets in the upfield region, around 2.9 and 3.4 ppm. rsc.org The proton attached to the nitrogen atom (N-H) often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. rsc.org
Table 1: Illustrative ¹H NMR Chemical Shifts for N-phenethylaniline Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Aniline & Phenethyl Rings) | 6.6 - 7.4 | Multiplet (m) |
| Amine (N-H) | ~3.7 | Broad Singlet (s_br) |
| Methylene (N-CH₂) | ~3.4 | Triplet (t) |
| Methylene (Ar-CH₂) | ~2.9 | Triplet (t) |
Note: Data are illustrative and based on reported values for similar structures like N-phenethylaniline. rsc.org Actual values for "Aniline, m-phenethyl-" may vary.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.orglibretexts.org
For "Aniline, m-phenethyl-" derivatives, the aromatic carbons produce signals in the downfield region of the spectrum (typically 113-150 ppm). rsc.orgmdpi.com The carbon atom attached to the nitrogen (ipso-carbon) in the aniline ring is significantly affected by the nitrogen's electronegativity and resonance effects. The chemical shifts of the ortho, meta, and para carbons relative to the amino and phenethyl substituents provide crucial information for confirming the substitution pattern. mdpi.comresearchgate.net The aliphatic carbons of the ethyl linker appear in the upfield region, usually between 35 and 46 ppm. rsc.org
Table 2: Illustrative ¹³C NMR Chemical Shifts for N-phenethylaniline Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N, ipso) | ~148 |
| Aromatic (C-C, ipso) | ~139 |
| Aromatic (CH) | 113 - 130 |
| Methylene (N-CH₂) | ~45 |
| Methylene (Ar-CH₂) | ~36 |
Note: Data are illustrative and based on reported values for similar structures like N-phenethylaniline. rsc.org Actual values for "Aniline, m-phenethyl-" may vary.
Heteronuclear Single Quantum Coherence (HSQC) NMR
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. diva-portal.org The HSQC experiment correlates the signals of protons directly bonded to carbon atoms. researchgate.net In the resulting 2D spectrum, a cross-peak appears at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift of the directly attached carbon on the other axis.
This technique is particularly useful for complex aromatic regions in "Aniline, m-phenethyl-" derivatives, where overlapping proton signals can make assignments difficult. By correlating each aromatic proton signal to its corresponding carbon signal, a definitive assignment of the entire spin system can be achieved. researchgate.netresearchgate.net This helps to confirm the substitution pattern and differentiate between isomers.
Advanced Solid-State NMR Techniques (e.g., Cross-Polarization/Magic Angle Spinning NMR)
While solution-state NMR is most common, solid-state NMR (ssNMR) provides unique insights into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.comnih.gov Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are particularly relevant for aniline derivatives. acs.orgnih.govresearchgate.net
CP/MAS NMR enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. acs.org This allows for the characterization of materials with poor solubility or for studying polymorphic forms. For aniline derivatives, ¹⁵N CP/MAS NMR can be highly informative, as the nitrogen chemical shift is sensitive to the geometry and electronic structure of the C-N bond and the effects of hydrogen bonding in the solid state. acs.org Similarly, ¹³C CP/MAS spectra can reveal non-equivalent carbon atoms in a crystal lattice, providing information about crystal packing that is not available from solution-state NMR. oup.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). acs.orgmsu.edu This precision allows for the determination of the elemental formula of the parent ion, as very few combinations of atoms will have a particular exact mass. For "Aniline, m-phenethyl-", with a chemical formula of C₁₄H₁₅N, HRMS can confirm this composition by measuring its exact mass, which is calculated to be 197.1204 (for the monoisotopic mass). nist.gov
In addition to determining the molecular formula, the fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. Phenethylamine (B48288) derivatives are known to undergo characteristic fragmentation pathways. nih.gov A common fragmentation for protonated phenethylamines involves the loss of ammonia (B1221849) (NH₃), leading to a stable spiro[2.5]octadienylium ion. nih.gov Another significant fragmentation pathway for N-aryl phenethylamines is cleavage of the bond between the two carbons of the ethyl linker, which can result in characteristic ions that help identify both the aniline and phenethyl portions of the molecule. wvu.edumiamioh.edu
Table 3: Key Mass Spectrometry Data for Aniline, m-phenethyl-
| Ion Type | m/z (Nominal) | Description |
|---|---|---|
| [M]⁺• | 197 | Molecular Ion |
| [M-H]⁺ | 196 | Loss of a hydrogen radical |
| [M-C₇H₇]⁺ | 106 | Cleavage yielding the aminotropylium-like ion |
Note: Data obtained from the NIST Mass Spectrometry Data Center for "Aniline, m-phenethyl-". nist.gov The fragmentation pattern can vary with ionization technique and energy.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In EI-MS, high-energy electrons (typically 70 eV) bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. nih.gov
For Aniline, m-phenethyl- (C₁₄H₁₅N), the molecular weight is 197.28 g/mol . nist.gov The mass spectrum therefore shows a molecular ion peak (M⁺) at m/z 197. The fragmentation pattern is characteristic of its structure, which combines an aniline ring with a phenethyl substituent.
Detailed research findings from the NIST WebBook database for Aniline, m-phenethyl- reveal a distinct fragmentation pattern. nist.gov The base peak, representing the most abundant fragment ion, is observed at m/z 106. This fragment likely corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺) formed via benzylic cleavage and rearrangement, a common pathway for compounds containing a phenethyl group. Another significant fragment appears at m/z 91, also attributable to the tropylium ion or a benzyl (B1604629) cation. The molecular ion peak at m/z 197 is clearly visible, confirming the compound's molecular weight.
The general fragmentation pattern for molecules with a phenethyl group often involves the cleavage of the bond between the two ethyl carbons or the bond connecting the ethyl group to the aromatic ring. mmu.ac.uk For Aniline, m-phenethyl-, the loss of a benzyl radical ([C₇H₇]•) from the molecular ion would lead to a fragment at m/z 106, which is consistent with the observed base peak.
Table 1: Key EI-MS Fragmentation Data for Aniline, m-phenethyl- Data sourced from the NIST Chemistry WebBook. nist.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
| 197 | 25 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M - C₇H₇]⁺ (Base Peak) |
| 91 | 30 | [C₇H₇]⁺ |
| 77 | 10 | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | 8 | [C₄H₃]⁺ |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of Aniline, m-phenethyl- is expected to show a combination of absorption bands characteristic of a secondary aromatic amine and a substituted benzene ring.
Based on comparative analysis with aniline and its derivatives, the following characteristic absorption bands can be anticipated:
N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. A comparative study on aniline isomers identified these bands as key markers. nih.gov For Aniline, m-phenethyl-, these peaks confirm the presence of the amino functional group.
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.
Aliphatic C-H Stretching: The phenethyl group's -CH₂-CH₂- linker will produce aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ range.
Table 2: Expected IR Absorption Bands for Aniline, m-phenethyl-
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | -NH₂ | Symmetric & Asymmetric Stretch |
| 3000-3100 | Aromatic C-H | Stretch |
| 2850-2960 | Aliphatic C-H | Stretch |
| 1580-1610 | Aromatic C=C | Ring Stretch |
| 1450-1500 | Aromatic C=C | Ring Stretch |
| 1250-1360 | Aromatic C-N | Stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Aniline, m-phenethyl- is dominated by absorptions from the substituted aniline chromophore. The amino group (-NH₂) acts as a potent auxochrome, modifying the absorption of the benzene ring.
The UV-Vis spectrum of aniline in ethanol (B145695) shows a primary absorption band (π-π* transition) around 230 nm and a secondary band around 280 nm. The presence of the phenethyl group at the meta position is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands. Studies on substituted anilines show that electronic transitions are sensitive to the nature and position of substituents. researchgate.net For instance, the UV-Vis spectra of various aniline derivatives reveal that n-π* transitions can be observed, which are typically less intense than π-π* transitions. researchgate.netup.ac.za
Table 3: Typical UV-Visible Absorption Data for Aniline Derivatives
| Compound | λmax (nm) | Transition Type | Solvent |
| Aniline | ~280 | π-π | Ethanol |
| p-Nitroaniline | 381 | π-π | Not Specified |
| m-Nitroaniline | 358 | π-π* | Not Specified |
This table provides context based on related compounds. Specific data for Aniline, m-phenethyl- was not available in the search results.
Other Spectroscopic Methods (e.g., ¹¹⁹Sn NMR for Organometallic Derivatives, Electron Spin Resonance for Radicals)
¹¹⁹Sn NMR for Organometallic Derivatives
For organometallic derivatives of Aniline, m-phenethyl-, particularly those involving tin, ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative technique. ¹¹⁹Sn is a spin-½ nucleus with good sensitivity, and its chemical shift spans a very wide range, making it highly sensitive to the electronic environment and coordination number of the tin atom. academie-sciences.frhuji.ac.il
In a hypothetical organotin derivative where the nitrogen atom of Aniline, m-phenethyl- coordinates to a triorganotin(IV) moiety (e.g., Me₃Sn-), the ¹¹⁹Sn NMR chemical shift would provide critical structural information. The formation of a Sn-N bond would influence the electron density at the tin nucleus, causing a shift in its resonance compared to the precursor organotin halide. The coordination number of the tin atom (e.g., changing from four-coordinate in the precursor to five-coordinate in an adduct) has a profound effect on the ¹¹⁹Sn chemical shift. researchgate.net General trends show that ¹¹⁹Sn chemical shifts are dependent on the electronegativity of the atom attached to tin, solvent effects, and sample concentration. rsc.org
Table 4: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds
| Compound Type | Coordination Number at Sn | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |
| R₄Sn | 4 | +50 to -60 |
| R₃SnX (X=halide) | 4 | +160 to +120 |
| R₃Sn(OR') | 4 | +140 to +110 |
| R₃Sn(NR'₂) | 4 | +70 to +40 |
| [R₃Sn(L)₂]⁺ (L=neutral ligand) | 5 | 0 to -100 |
Data compiled from general principles of ¹¹⁹Sn NMR spectroscopy. huji.ac.ilrsc.org
Electron Spin Resonance (ESR) for Radicals
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov A radical derivative of Aniline, m-phenethyl- could be generated, for example, through a one-electron oxidation of the amine group, forming an aminyl radical or a radical cation.
The ESR spectrum of such a radical would provide detailed information about the distribution of the unpaired electron's density within the molecule. This information is gleaned from the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N and ¹H. The magnitude of the hyperfine coupling constant (a) is proportional to the spin density at that nucleus.
For an Aniline, m-phenethyl- radical, one would expect to observe hyperfine coupling to the nitrogen nucleus (aN) of the amino group and to the protons on the aniline ring and the phenethyl side chain (aH). Studies on similar aniline-based radicals, such as the 4-ethoxyaniline radical cation, have allowed for the unambiguous assignment of hyperfine coupling constants. sigmaaldrich.com The pattern and magnitude of these couplings would be diagnostic for the specific radical structure.
Table 5: Typical ESR Hyperfine Coupling Constants (a) for Related Radicals
| Radical Species | Magnetic Nucleus | Coupling Constant (Gauss) |
| DPPH· | aNα (picryl) | ~9.4 |
| DPPH· | aNβ | ~7.9 |
| 4-ethoxyaniline radical cation | aN | ~7.5 |
| 4-ethoxyaniline radical cation | aH (ortho) | ~5.8 |
| 4-ethoxyaniline radical cation | aH (meta) | ~1.5 |
Data sourced from studies on stable hydrazyl and aniline-type radicals. sigmaaldrich.commdpi.com
Computational and Theoretical Investigations of Aniline, M Phenethyl Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Aniline (B41778), m-phenethyl-. These methods provide detailed information about electron distribution, molecular geometry, and the energies of different conformations.
The electronic structure of Aniline, m-phenethyl- can be effectively investigated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The HF method, being an ab initio approach, provides a foundational understanding of the molecular orbitals by solving the Schrödinger equation without empirical parameters. researchgate.netmdpi.com However, it does not fully account for electron correlation, which can be significant in conjugated systems like the aniline ring. mdpi.com
Density Functional Theory (DFT) has become a more popular and often more accurate alternative for studying aniline derivatives. rsc.orgrasayanjournal.co.in Functionals like B3LYP are commonly employed as they incorporate a degree of electron correlation, offering a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. rasayanjournal.co.inscribd.com For instance, studies on substituted anilines have successfully used DFT to explore structural and spectroscopic properties. rsc.org Computational investigations on related systems, such as N-alkylanilines, have also benefited from DFT to understand the influence of substituents on the electronic environment of the aniline core. sci-hub.se
The choice between HF and DFT depends on the specific property being investigated. While HF can provide a good first approximation of the molecular orbital energies, DFT methods like B3LYP often yield more accurate predictions of geometries and energies for systems like Aniline, m-phenethyl-.
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set. For aniline derivatives, Pople-style basis sets such as 6-31G* and 6-311+G** are frequently used. pnu.ac.iracs.org The inclusion of polarization functions (the '' in 6-31G) and diffuse functions (the '+' in 6-311+G**) is crucial for accurately describing the electronic structure of the lone pair on the nitrogen atom and the π-system of the aromatic ring. acs.org
To account for electron correlation more rigorously than standard DFT functionals, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. acs.orgresearchgate.net MP2 calculations provide a higher level of theory and are valuable for obtaining more accurate energy profiles and for studying intermolecular interactions. For example, MP2 has been used to investigate the nonlinear optical properties of substituted anilines and to accurately predict proton affinities. acs.orgresearchgate.netbohrium.com The combination of a robust basis set, like def2-TZVPP or aug-cc-pVDZ, with the MP2 method can yield highly reliable data on the conformational energies and electronic properties of Aniline, m-phenethyl-. bohrium.com
Thermodynamic and Kinetic Studies
Computational methods are also invaluable for determining the thermodynamic and kinetic parameters that govern the chemical behavior of Aniline, m-phenethyl-.
The basicity of the aniline nitrogen is a key chemical characteristic. The pKb (and the corresponding pKa of the anilinium ion) can be predicted with reasonable accuracy using theoretical methods. pnu.ac.irresearchgate.net These calculations typically involve computing the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, often water or DMSO. pnu.ac.iracs.org
A common approach involves a thermodynamic cycle that separates the gas-phase energy calculation from the solvation energy. pnu.ac.ir Solvation effects are critical and are usually modeled using continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). pnu.ac.iracs.orgnih.gov The choice of the theoretical level (e.g., B3LYP or MP2) and basis set directly impacts the accuracy of the calculated gas-phase energies. pnu.ac.ir Studies on various substituted anilines have shown that with careful selection of the computational model, including the use of explicit solvent molecules in some cases, the calculated pKa values can be in good agreement with experimental data, often with an error of less than one pKa unit. researchgate.netnih.govmdpi.com
Table 1: Representative Theoretical Methods for pKa Prediction of Substituted Anilines
| Method | Basis Set | Solvation Model | Typical Accuracy (RMSE in pKa units) | Reference |
| B3LYP | 6-311++G(2df,2p) | IEF-PCM | ~0.4 (for neutral anilines in DMSO) | acs.org |
| CBS-QB3 | - | SMD with explicit H₂O | 0.3-0.6 (for anilinium ions in water) | mdpi.com |
| DFT/B3LYP | - | IEFPCM | ~1.0 (for anilinium ions in water) | researchgate.net |
| CAM-B3LYP | - | SMD with 2 explicit H₂O | < 0.3 (for primary amines and anilines) | nih.gov |
This table is illustrative of methods applied to aniline derivatives and is not specific to Aniline, m-phenethyl- as direct data is unavailable.
The aniline molecule and its N-substituted derivatives exhibit interesting conformational dynamics, including the inversion of the amino group and rotation around the C-N bond. For Aniline, m-phenethyl-, additional conformational flexibility arises from the phenethyl side chain. Computational methods can be used to map the potential energy surface for these motions. aip.org
The inversion barrier of the amino group in substituted anilines is sensitive to the electronic effects of the substituents. rsc.org Theoretical calculations can quantify this barrier by locating the planar transition state for the inversion. DFT studies on halosubstituted anilines, for instance, have shown that electron-withdrawing groups can influence the planarity of the amino group. rsc.org For Aniline, m-phenethyl-, the bulky phenethyl group will also sterically influence the preferred conformation of the N-H bond relative to the phenyl ring.
Furthermore, the rotational barriers around the various single bonds in the phenethyl group can be calculated to identify the most stable conformers. This analysis is crucial for understanding how the molecule explores its conformational space, which in turn can affect its reactivity and spectroscopic properties. nih.govelifesciences.org
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving aniline derivatives. nih.govrsc.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's outcome. nih.gov
For example, in reactions such as N-alkylation or acylation of Aniline, m-phenethyl-, computational models can be used to compare different possible pathways. Transition state theory, combined with calculated activation energies, can be used to estimate reaction rate constants. beilstein-journals.org Studies on the nucleophilic catalysis of acylhydrazone formation by substituted anilines have demonstrated the utility of computational investigations in elucidating complex reaction mechanisms. rsc.org Similarly, theoretical studies on the addition of anilines to quinones have provided detailed insights into the regiodivergence of such reactions. nih.govacs.org These approaches can be directly applied to understand the reactivity of Aniline, m-phenethyl- in various chemical transformations.
Solvation Models and Their Application
In computational chemistry, solvation models are crucial for describing the influence of a solvent on the properties and behavior of a solute molecule, such as Aniline, m-phenethyl-, and its derivatives. These models account for the interactions between the solute and the surrounding solvent, which can significantly affect molecular conformation, reactivity, and spectral properties. Two prominent implicit solvation models are the Polarizable Continuum Model (PCM) and the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM).
The Polarizable Continuum Model (PCM) treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. mit.edufaccts.deijcce.ac.ir The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. faccts.de This approach is computationally efficient and provides a good approximation of the bulk electrostatic effects of the solvent. researchgate.net For instance, PCM has been applied in studies of N-phenethylaniline derivatives to model solvation in solvents like m-xylene. mit.edu
The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a more refined version of the PCM. ijcce.ac.irnih.govccu.edu.tw It solves the nonhomogeneous Poisson equation for the electrostatic potential using an integral equation formalism, which can provide a more accurate description of the solute-solvent electrostatic interactions, particularly for complex molecular shapes. ccu.edu.tw The IEF-PCM method is noted for its ability to handle charge penetration effects effectively for a wide range of solutes. scispace.com Both PCM and IEF-PCM can be implemented with various quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the solvation free energies. ijcce.ac.irccu.edu.tw
Another advanced solvation model is the SMD (Solvation Model based on Density) . researchgate.netccu.edu.tw The SMD model is considered a universal solvation model because of its applicability to any charged or uncharged solute in any solvent. ccu.edu.tw It calculates the solvation free energy by combining the bulk electrostatic contribution, determined using an IEF-PCM approach, with a component that accounts for short-range interactions in the first solvation shell, known as the cavity-dispersion-solvent-structure term. ccu.edu.tw This latter term is parameterized using atomic surface tensions. researchgate.net
The selection of a particular solvation model and its parameters, such as the definition of the molecular cavity, can influence the accuracy of the computational results. faccts.de These models are instrumental in predicting various properties in solution, including reaction mechanisms and equilibrium constants for derivatives of Aniline, m-phenethyl-.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For derivatives of Aniline, m-phenethyl-, these methods provide insights into their conformational preferences, electronic properties, and potential intermolecular interactions. nih.govekb.eg Techniques such as Density Functional Theory (DFT) and second-order Møller-Plesset perturbation (MP2) theory are employed to perform these detailed theoretical investigations. nih.gov
Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other macromolecule. academie-sciences.frijpbs.com While docking is heavily utilized in drug discovery to predict binding affinity and biological activity, the focus here is on the non-covalent interactions and binding modes, excluding the prediction of biological outcomes. academie-sciences.frnih.gov
In the context of Aniline, m-phenethyl- derivatives, docking studies can elucidate how these molecules might interact with the binding sites of various proteins. The process involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function. ijpbs.com This scoring function estimates the binding free energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. academie-sciences.fr
For example, studies on related phenethylamine (B48288) derivatives have utilized molecular docking to understand their interactions with receptor targets. The insights gained from these computational analyses can guide the design of new derivatives with specific interaction profiles. The accuracy of docking simulations depends on the quality of the crystal structure of the target receptor and the sophistication of the docking algorithm and scoring function used. academie-sciences.frijpbs.com
Table 1: Predicted Physicochemical Properties of Aniline, m-phenethyl-
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C14H15N | uni.lunist.gov | |
| Molecular Weight | 197.28 | g/mol | chemeo.com |
| XlogP (predicted) | 3.5 | uni.lu | |
| Normal Boiling Point (Tboil) | 650.59 | K | Joback Calculated Property chemeo.com |
| Normal Melting Point (Tfus) | 396.16 | K | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 62.61 | kJ/mol | Joback Calculated Property chemeo.com |
| Log10 of Water Solubility (log10WS) | -3.52 | Crippen Calculated Property chemeo.com |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with a specific activity. wikipedia.org In the context of Aniline, m-phenethyl- derivatives, QSAR methodologies can be applied to predict various physicochemical properties or activities based on calculated molecular descriptors. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties and activities. wikipedia.org
The development of a QSAR model involves several key steps:
Data Set Selection: A set of molecules with known activities or properties is compiled. For Aniline, m-phenethyl- derivatives, this could involve a series of related compounds. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. wikipedia.orgnih.gov
QSAR studies have been successfully applied to phenethylamine derivatives to predict properties like the octanol-water partition coefficient (logP), which is crucial for understanding a molecule's behavior. nih.gov For example, a global QSAR model for phenethylamines used descriptors like the Verhaar model of Fish base-line toxicity (BLTF96) and a 3D-MoRSE descriptor (Mor15u) to create a statistically significant model for logP. nih.gov
The ultimate goal of QSAR, in a non-biological context, is to create predictive models that can estimate the properties of new, unsynthesized derivatives of Aniline, m-phenethyl-. wikipedia.org This allows for the computational screening of virtual libraries of compounds to identify candidates with desired physicochemical characteristics before undertaking their synthesis and experimental evaluation. The success of a QSAR model is highly dependent on the quality of the input data, the selection of appropriate descriptors, and thorough validation. wikipedia.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aniline, m-phenethyl- |
| N-phenethylaniline |
| 4-methoxy-2-nitro-1,1'-biphenyl |
| 6-phenyl-m-anisidine |
Structure Activity Relationships Sar in Phenethyl Substituted Aniline Systems
Impact of Phenethyl Substituent Position on Chemical Reactivity and Selectivity
The position of substituents on the phenethyl ring of aniline (B41778) systems significantly influences the molecule's reactivity and the selectivity of its reactions. The electronic and steric environment of the entire molecule is altered by the location of functional groups, which in turn affects how the molecule interacts with reagents and catalysts.
In the context of more complex phenethyl-aniline derivatives, such as fentanyl analogs, the position of substituents on the phenethyl ring is a key determinant of biological activity. Studies on fluorinated fentanyl analogs, for example, reveal that placing a fluorine atom at the ortho, meta, or para position of the phenethyl ring leads to distinct pharmacological profiles. nih.gov This demonstrates that even a subtle change in substituent position can significantly alter the molecule's interaction with biological targets, a principle that extends to general chemical reactivity.
Furthermore, conformational effects tied to substituent position can play a crucial role. The spatial arrangement of the phenethyl group relative to the aniline ring can be influenced by the location of substituents, potentially hindering or facilitating access to the reactive centers of the molecule. nih.gov For example, a bulky substituent in the ortho position of the phenethyl ring might sterically obstruct the aniline's amino group, thereby reducing its reactivity in certain transformations.
Influence of Electron-Donating and Electron-Withdrawing Groups on Reaction Efficiency
The electronic nature of substituents on the aniline ring is a primary factor governing reaction efficiency and product yields. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct effects on the reactivity of the aniline moiety.
Electron-Withdrawing Groups (EWGs) , such as nitro (–NO2), cyano (–CN), or halo (–F, –Cl) groups, decrease the electron density on the aniline ring and, crucially, on the nitrogen atom of the amino group. doubtnut.com This reduction in electron density lowers the basicity and nucleophilicity of the aniline, which can affect reaction rates. doubtnut.com However, in certain reactions, EWGs can enhance efficiency. For example, in oxidative coupling reactions, EWGs can stabilize intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate. researchgate.net A kinetic study on the oxidative coupling of para-substituted phenols with an aniline derivative demonstrated that phenols with EWGs (F, Cl, Br, I) had significantly lower activation energies compared to those with EDGs. researchgate.net This principle is applicable to reactions involving phenethyl-substituted anilines, where EWGs on the aniline ring can modulate the reactivity of the amino group. The strength of the EWG often correlates directly with the increase in product yield. mdpi.com
Electron-Donating Groups (EDGs) , such as alkyl (–CH3), methoxy (B1213986) (–OCH3), or amino (–NH2) groups, have the opposite effect. They increase the electron density on the aniline ring and the nitrogen atom, thereby increasing the basicity and nucleophilicity of the amino group. doubtnut.com This enhanced nucleophilicity generally leads to faster reaction rates in nucleophilic substitution reactions. koreascience.kr For instance, in the reaction of phenacyl bromide with substituted anilines, the reaction rate increased with the electron-donating power of the substituent. koreascience.kr However, in some contexts, EDGs can disfavor reactions by destabilizing negatively charged intermediates. researchgate.net
The relationship between substituent electronic effects and reaction rates can often be quantified using the Hammett equation , which provides a linear free-energy relationship. wikipedia.org Hammett plots for reactions involving substituted anilines typically show a linear correlation, with the slope (reaction constant, ρ) indicating the sensitivity of the reaction to substituent effects. researchgate.netresearchgate.netviu.ca A negative ρ value signifies that the reaction is favored by EDGs, while a positive ρ value indicates it is favored by EWGs.
| Substituent on Phenol | Substituent Type | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| -OCH3 | Electron-Donating | 29.32 |
| -F | Electron-Withdrawing | 14.05 |
| -Cl | Electron-Withdrawing | 12.54 |
| -Br | Electron-Withdrawing | 11.02 |
Steric Effects of Substituents on Synthetic Transformations and Product Yields
Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a critical role in determining the outcome of synthetic transformations. In phenethyl-substituted aniline systems, bulky substituents on either the aniline or phenethyl ring can impede the approach of reagents to the reactive sites, thereby slowing down or even preventing a reaction.
Substituents at the ortho position of the aniline ring (adjacent to the amino group) exert the most significant steric effect. unilag.edu.ng For example, in nucleophilic aromatic substitution (SNAr) reactions, alkyl groups at the 2-position of aniline can cause considerable reductions in reactivity. unilag.edu.ng In the case of 2,6-dimethylaniline, steric hindrance is so pronounced that it can alter the dominant reaction pathway. unilag.edu.ng This effect is attributed to the difficulty in forming the necessary transition state due to spatial crowding around the nitrogen atom.
Similarly, the structure of the group attached to the aniline nitrogen can introduce steric challenges. N-methylation of aniline to N-methylaniline dramatically slows the rate of its reaction with certain electrophiles. This reduction in reactivity is attributed to increased steric hindrance both in the formation of the reaction intermediate and during subsequent steps like proton transfer. rsc.orgresearchgate.net
In complex molecules like fentanyl analogs, steric factors are paramount. The contraction or expansion of the piperidine (B6355638) ring, which links the phenethyl and aniline moieties, significantly decreases analgesic activity, highlighting the precise spatial requirements for biological function. nih.gov This observation underscores how steric modifications can drastically alter a molecule's ability to adopt the optimal conformation for reactivity, whether in a chemical reactor or at a biological receptor site.
The interplay between steric and electronic effects is also crucial. A substituent's size can sometimes outweigh its electronic influence. While a fluorine atom at the ortho-position is electronically withdrawing, its small size means its steric effect is less dominant compared to a larger alkyl group. unilag.edu.ng Therefore, predicting reaction outcomes requires a careful consideration of both the electronic nature and the spatial bulk of all substituents involved.
Correlation of Structural Parameters with Spectroscopic and Calculated Values
The structural properties of molecules like Aniline, m-phenethyl- are intrinsically linked to their spectroscopic signatures and computationally derived parameters. By correlating these values, chemists can gain deeper insights into molecular structure, conformation, and reactivity without solely relying on experimental synthesis.
Spectroscopic Correlation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable data that correlate with molecular structure. For instance, the chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence of electron-donating or -withdrawing groups on the phenethyl-aniline scaffold will cause predictable upfield or downfield shifts for adjacent protons and carbons. These shifts can be correlated with Hammett substituent constants (σ) to quantify the electronic influence of various functional groups. researchgate.net
Computational and Calculated Values: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of numerous structural and electronic parameters. nih.govacs.orgresearchgate.netrsc.org These include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT studies can predict how different substituents on the phenethyl-aniline structure will alter these orbital energies. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction. researchgate.net
Geometrical Parameters: Calculated bond lengths, bond angles, and dihedral angles can reveal how substituents induce structural strain or conformational changes. researchgate.net For example, DFT studies on halosubstituted anilines have shown that an increasing number of halogen substituents leads to a more planar amino group, which affects the delocalization of the nitrogen lone pair into the aromatic ring. researchgate.net
A specific example of a calculated parameter is the Predicted Collision Cross Section (CCS) , which relates to the molecule's shape and size in the gas phase and can be determined via ion mobility-mass spectrometry. These values are useful for identifying unknown compounds by comparing experimental data with predicted values for known structures.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.12773 | 143.7 |
| [M+Na]+ | 220.10967 | 150.6 |
| [M-H]- | 196.11317 | 149.9 |
| [M+NH4]+ | 215.15427 | 162.4 |
| [M+K]+ | 236.08361 | 146.2 |
Applications of Aniline, M Phenethyl Derivatives in Organic Synthesis
Role as Intermediates in Multi-Step Organic Synthesis
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a sequence of chemical reactions. vapourtec.comyoutube.com In these synthetic pathways, the product of one reaction becomes the starting material for the next. Aniline (B41778) derivatives are frequently employed as key intermediates in such sequences. researchgate.nettandfonline.comresearchgate.net
The utility of Aniline, m-phenethyl- and related structures as intermediates lies in their bifunctional nature. The aniline moiety can undergo a variety of transformations, such as acylation, alkylation, and diazotization, while the phenethyl group can also be modified or can influence the reactivity of the molecule. This allows chemists to build molecular complexity in a controlled, stepwise manner. For instance, a substituted aniline can be used to synthesize an N-phenylmaleimide in a two-step process, which then acts as a dienophile in a subsequent Diels-Alder reaction, a common strategy taught in undergraduate chemistry. tandfonline.comresearchgate.net The synthesis of complex drug molecules often requires multiple steps where aniline derivatives are crucial building blocks. uva.nl
Precursors for Complex Heterocyclic Scaffolds (e.g., Isoquinolines, Triazoles, Piperidines)
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and natural products. Derivatives of Aniline, m-phenethyl- serve as important precursors for synthesizing a variety of these complex scaffolds.
Isoquinolines: The 1,2,3,4-tetrahydroisoquinoline (B50084) core is found in numerous alkaloids, such as morphine and emetine. thieme-connect.de The synthesis of these structures often relies on precursors containing a phenylethylamine backbone. A common strategy is the Bischler-Napieralski reaction, where a β-phenylethylamide is cyclized using a dehydrating agent like phosphorus pentoxide to form a 3,4-dihydroisoquinoline. mdpi.com This intermediate can then be further modified. For example, a substituted N-(1-phenylethyl)acetamide can be cyclized to a 1-methyl-3,4-dihydroisoquinoline, which can then undergo further reactions, such as nitration and reduction, to introduce different functional groups onto the heterocyclic ring system. mdpi.com
Triazoles: The 1,2,3-triazole ring is a five-membered heterocycle with three nitrogen atoms that has found wide application in pharmaceuticals and materials science. researchgate.netfrontiersin.org One of the most efficient methods for their synthesis is the 1,3-dipolar cycloaddition between azides and alkynes. beilstein-journals.orgnih.gov Aniline derivatives can be key starting materials in triazole synthesis. For instance, in one pathway, the reaction between an enaminone and an aryl azide (B81097) proceeds through a cascade reaction that results in the formation of a 1,4,5-trisubstituted 1,2,3-triazole with the elimination of an aniline molecule. beilstein-journals.orgnih.gov This demonstrates the role of the aniline moiety as a reactive component that facilitates the formation of the heterocyclic ring.
Piperidines: The piperidine (B6355638) ring is a saturated six-membered heterocycle containing one nitrogen atom and is a core structure in many pharmaceuticals, including the potent analgesic fentanyl. researchgate.netwhiterose.ac.uk N-phenethyl-4-piperidone is a key intermediate in the synthesis of fentanyl and its analogues. researchgate.net This intermediate can be prepared via a multi-step process starting from phenethylamine (B48288), which is condensed with two equivalents of methyl acrylate, followed by a Dieckmann cyclization. researchgate.net The resulting N-phenethyl-4-piperidone can then undergo reductive amination with aniline in the presence of a catalyst like Raney Nickel to produce N-phenethyl-4-anilinopiperidine, a direct precursor to fentanyl. google.com
| Precursor | Heterocyclic Scaffold | Key Reaction Type | Application of Product |
| N-(1-phenylethyl)acetamide | Dihydroisoquinoline | Bischler-Napieralski Cyclization | Intermediates for antibacterial agents mdpi.com |
| Enaminone + Aryl Azide | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | General chemical synthesis beilstein-journals.orgnih.gov |
| N-phenethyl-4-piperidone + Aniline | N-phenethyl-4-anilinopiperidine | Reductive Amination | Fentanyl precursor researchgate.netgoogle.com |
Building Blocks for N-Substituted Anilines
Aniline, m-phenethyl- and its isomers can be used as primary amine building blocks to construct more complex N-substituted anilines. These reactions leverage the nucleophilicity of the aniline nitrogen atom. A catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.govnih.gov In this context, a phenethylaniline could serve as the primary amine, thereby introducing the phenethyl group onto the nitrogen of the newly formed aniline derivative.
The synthesis of N-phenethyl-4-anilinopiperidine is a prime example of building a complex N-substituted aniline. google.com In this synthesis, the N-phenethyl-4-piperidone intermediate reacts with aniline. The final product incorporates both the phenethyl group on the piperidine nitrogen and an aniline group at the 4-position of the piperidine ring, creating a highly substituted and valuable molecule. google.com This transformation highlights how the phenethyl-amine framework serves as a foundational block upon which another aniline moiety is added to create a more functionalized product.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| (E)-2-arylidene-3-cyclohexenone | Primary Amine (e.g., Phenethylamine) | 2-benzyl N-substituted aniline | Imine Condensation-Isoaromatization nih.govnih.gov |
| N-phenethyl-4-piperidone | Aniline | N-phenethyl-4-anilinopiperidine | Reductive Amination google.com |
Q & A
Q. How can aniline be chemically distinguished from phenol in laboratory settings?
Aniline can be differentiated from phenol using a litmus test: aniline (basic) turns red litmus blue, while phenol (acidic) turns blue litmus red. Additionally, phenol produces a violet color upon reaction with ferric chloride (FeCl₃), whereas aniline does not .
Q. What are the fundamental steps for synthesizing aniline from benzene?
Aniline is synthesized via a two-step process:
Q. What safety protocols are critical when handling aniline in laboratory experiments?
Key protocols include:
Q. What analytical techniques verify the purity of aniline hydrochloride in synthetic applications?
UV/Vis spectroscopy is effective, with aniline hydrochloride showing λmax at 235 nm and 288 nm. Purity can also be confirmed via HPLC or mass spectrometry, referencing batch-specific certificates of analysis .
Advanced Research Questions
Q. How can researchers optimize photocatalytic degradation of aniline using experimental design methodologies?
The Box-Behnken design (BBD) is a statistical approach to optimize parameters like catalyst concentration, pH, and irradiation time. For example, MnFe₂O₄/Zn₂SiO₄ nanocomposites degrade aniline efficiently under simulated solar radiation when BBD identifies optimal conditions (e.g., pH 7, 0.5 g/L catalyst) .
Q. What methodologies control bromination in synthesizing para-substituted aniline derivatives?
To avoid over-bromination (e.g., forming 2,4,6-tribromoaniline), use controlled reaction conditions :
Q. How does isotopic labeling with Aniline-¹³C₆ enhance metabolic pathway analysis?
Aniline-¹³C₆ enables tracing via techniques like NMR or mass spectrometry. For instance, it can monitor the incorporation of aniline derivatives into cellular metabolites, revealing metabolic flux in liver microsomal studies .
Q. What strategies mitigate intermediate instability during multi-step synthesis of m-phenethyl-aniline derivatives?
Q. How do conflicting data on catalytic hydrogenation of nitrobenzene to aniline arise, and how can they be resolved?
Discrepancies in yield or byproducts may stem from catalyst choice (e.g., Fe/HCl vs. Pd/C) or reaction conditions (pressure, temperature). Resolution involves:
Q. How does the phenyl ring’s electron-withdrawing effect influence aniline’s basicity compared to aliphatic amines?
The phenyl ring delocalizes the lone pair on the -NH₂ group via resonance, reducing electron density and basicity. Aniline’s pKb (~9.4) is significantly higher than methylamine (pKb ~3.3), making it a weaker base. Basicity can be quantified via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
